(S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL
Overview
Description
(S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methoxybenzaldehyde.
Reduction: The aldehyde group of 2-methoxybenzaldehyde is reduced to form 2-methoxybenzyl alcohol.
Amination: The hydroxyl group of 2-methoxybenzyl alcohol is then converted to an amino group through a series of reactions involving reagents like ammonia or amines.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce the starting material.
Enzymatic Resolution: Employing enzymes to selectively produce the (S)-enantiomer with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxybenzylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-OL: Similar structure with a fluorine substituent.
®-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-OL: The enantiomer of the above compound.
2-Amino-2-phenylethan-1-OL: Lacks the methoxy group but has a similar backbone.
Uniqueness
(S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and interactions with biological molecules. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-methoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHKELIJPISIBB-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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